molecular formula C18H14N2S B5704668 2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole

2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B5704668
M. Wt: 290.4 g/mol
InChI Key: ZKSWYXHOXOOVBW-UHFFFAOYSA-N
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Description

2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a naphthalene moiety through a sulfanyl linkage

Mechanism of Action

Benzimidazole derivatives have been found to exhibit numerous medicinal and pharmacological properties, including antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic activities . The exact mechanism of action would depend on the specific derivative and its biological target.

Safety and Hazards

Safety data sheets for related compounds suggest that they can be harmful if swallowed and may cause skin and eye irritation . Proper handling and disposal procedures should be followed when working with these compounds.

Future Directions

Benzimidazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on the development of new benzimidazole derivatives with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of naphthalen-2-ylmethyl halides with 1H-1,3-benzodiazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzodiazole ring.

Scientific Research Applications

2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole ring and a naphthalene moiety linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(naphthalen-2-ylmethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2S/c1-2-6-15-11-13(9-10-14(15)5-1)12-21-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSWYXHOXOOVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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